1-Pentyne, 3-ethyl-

Description

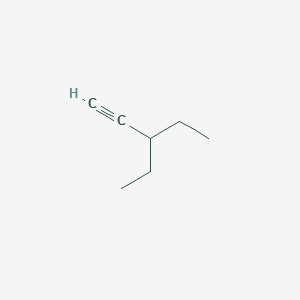

3-Ethyl-1-pentyne (CAS 21020-26-8) is a terminal alkyne with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol . Its IUPAC name derives from a five-carbon chain (pentyne) with an ethyl group substituted at the third carbon. Key physicochemical properties include a boiling point of 360.15–361 K (87–88°C), as reported by NIST-standardized studies . This compound is structurally characterized by a linear alkyne backbone, with the ethyl substituent introducing steric bulk compared to simpler terminal alkynes like 1-pentyne.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylpent-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-4-7(5-2)6-3/h1,7H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWGXWSBPXLXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334158 | |

| Record name | 1-Pentyne, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21020-26-8 | |

| Record name | 3-Ethyl-1-pentyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21020-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentyne, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Dehydration of 3-Ethyl-1-Pentyn-3-Ol

The most well-documented route to 1-pentyne, 3-ethyl- involves the dehydration of 3-ethyl-1-pentyn-3-ol (CAS 6285-06-9), a tertiary propargyl alcohol. This method, first reported by Fantazier and Poutsma in 1968, employs a two-step protocol to achieve the conversion.

Reaction Mechanism and Procedure

In the initial step, 3-ethyl-1-pentyn-3-ol is treated with aqueous hydrochloric acid (HCl) in the presence of calcium chloride (CaCl₂) at ambient temperature. The CaCl₂ acts as a desiccant, shifting the equilibrium toward dehydration by removing water. The acidic conditions protonate the hydroxyl group, facilitating the formation of a carbocation intermediate at the tertiary carbon. Subsequent elimination of a water molecule generates the alkyne product.

The second step utilizes a copper(I) chloride (CuCl) and metallic copper (Cu) catalyst system, likely facilitating further purification or stabilizing reactive intermediates. Finally, tributyltin hydride (nBu₃SnH) and azobisisobutyronitrile (AIBN) are introduced to quench radical byproducts and ensure high purity.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 3-Ethyl-1-pentyn-3-ol | |

| Reagents | HCl, CaCl₂, CuCl/Cu | |

| Radical Quenchers | nBu₃SnH, AIBN | |

| Yield | Not explicitly reported |

This method benefits from readily available starting materials but requires careful control of radical intermediates. The absence of yield data in primary sources suggests potential challenges in reproducibility or side reactions.

Base-Mediated Rearrangement of 1-Pentyne Derivatives

An alternative approach leverages base-induced rearrangements of alkynyl precursors. Jacobs et al. demonstrated that 1-pentyne derivatives undergo isomerization to internal alkynes under strongly basic conditions. While this study primarily focused on unsubstituted 1-pentyne, analogous principles apply to 3-ethyl-1-pentyne synthesis.

Experimental Protocol

Powdered potassium hydroxide (KOH) in anhydrous alcoholic solvents induces a-hydride shift in 1-pentyne derivatives. For 3-ethyl-1-pentyne, this likely involves deprotonation at the propargyl position, followed by rearrangement to stabilize the transition state. The reaction proceeds at elevated temperatures (170–200°C), with equilibrium favoring the internal alkyne due to thermodynamic stability.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Base | Powdered KOH | |

| Solvent | Anhydrous ethanol | |

| Temperature | 170–200°C | |

| Yield | 68–77% (recovery) |

This method’s moderate recovery rates (68–77%) reflect competing polymerization side reactions, particularly for terminal alkynes. The use of powdered KOH avoids solvent participation, as demonstrated by control experiments excluding alcohol.

Comparative Analysis of Synthetic Routes

The two primary methods exhibit distinct advantages and limitations:

The acid-catalyzed route is preferable for laboratory-scale synthesis due to straightforward reagent availability, whereas the base-mediated method offers insights into mechanistic behavior but suffers from yield limitations.

Chemical Reactions Analysis

Types of Reactions: 1-Pentyne, 3-ethyl- undergoes various chemical reactions, including:

Hydrogenation: The addition of hydrogen (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) converts the alkyne into an alkane.

Halogenation: The addition of halogens (e.g., Br2, Cl2) across the triple bond forms dihaloalkanes.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) results in the formation of haloalkenes or haloalkanes.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can cleave the triple bond, leading to the formation of carboxylic acids or ketones.

Common Reagents and Conditions:

Hydrogenation: H2, Pd/C catalyst, room temperature.

Halogenation: Br2 or Cl2, inert solvent (e.g., CCl4), room temperature.

Hydrohalogenation: HCl or HBr, room temperature.

Oxidation: KMnO4, acidic or basic medium, elevated temperature.

Major Products:

Hydrogenation: 3-ethylpentane.

Halogenation: 3,3-dibromo-1-pentene or 3,3-dichloro-1-pentene.

Hydrohalogenation: 3-chloro-1-pentene or 3-bromo-1-pentene.

Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

Scientific Research Applications

Organic Synthesis

1-Pentyne, 3-ethyl- serves as a crucial building block in organic synthesis. It is utilized in the formation of more complex molecules through various chemical reactions, including:

- Addition Reactions : The triple bond can undergo addition reactions with hydrogen (hydrogenation) or halogens (halogenation), leading to the formation of alkenes or haloalkanes, respectively.

- Substitution Reactions : The ethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups into the molecule.

Biological Research

Research into the biological activity of 1-Pentyne, 3-ethyl- is ongoing. Its derivatives may exhibit potential bioactive properties, making it a candidate for studies related to enzyme interactions and mechanisms. The compound's reactivity allows it to modify biological pathways, which can provide insights into enzyme specificity and function.

Pharmaceutical Applications

The potential pharmaceutical applications of 1-Pentyne, 3-ethyl- are being explored, particularly in the development of alkyne-based drugs. Its structural characteristics may contribute to drug design and delivery systems, although specific applications are still under investigation .

Industrial Uses

In industrial settings, 1-Pentyne, 3-ethyl- is employed in the production of specialty chemicals and materials. Its unique properties facilitate its use in creating polymers and other materials with desirable characteristics .

Chemical Reactions

1-Pentyne, 3-ethyl- undergoes several significant chemical reactions:

| Reaction Type | Description |

|---|---|

| Hydrogenation | Addition of hydrogen across the triple bond to form an alkane. |

| Halogenation | Electrophilic addition of halogens to form dihaloalkanes. |

| Hydrohalogenation | Addition of hydrogen halides resulting in haloalkenes or haloalkanes. |

| Oxidation | Oxidizing agents can cleave the triple bond to form carboxylic acids or ketones. |

Case Study 1: Synthesis and Reactivity

In a study focusing on the reactivity of alkynes, researchers demonstrated that 1-Pentyne, 3-ethyl- could be effectively synthesized through dehydrohalogenation methods using sodium amide as a base. The resulting product exhibited high yields when subjected to catalytic conditions optimized for alkyne formation. Subsequent reactions highlighted its utility in synthesizing complex organic compounds through both addition and substitution pathways .

Another research project investigated the biological activity of derivatives derived from 1-Pentyne, 3-ethyl-. The study revealed that certain derivatives showed promising interactions with specific enzymes involved in metabolic pathways. These findings suggest potential therapeutic applications and warrant further exploration into their pharmacological properties .

Mechanism of Action

The mechanism by which 1-Pentyne, 3-ethyl- exerts its effects depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the alkyne interacts with the catalyst surface, facilitating the addition of hydrogen atoms to the carbon-carbon triple bond. In halogenation reactions, the alkyne undergoes electrophilic addition, where the halogen molecule adds across the triple bond, forming a dihaloalkane.

Comparison with Similar Compounds

1-Pentyne (C₅H₈)

- Boiling Point : 313.51 K (40.36°C) under atmospheric pressure .

- Applications : Used in copper-catalyzed multicomponent syntheses of heterocycles (e.g., tosylthiazolidine skeletons) and as a sulfur-free odorant candidate in liquefied petroleum gas (LPG) due to its strong odor and suitable volatility .

3-Methyl-1-pentyne (C₆H₁₀)

1-Hexyne (C₆H₁₀) and 2-Hexyne (C₆H₁₀)

- Boiling Points : 344.53 K (71.38°C) for 1-hexyne and 357.59 K (84.44°C) for 2-hexyne .

- Comparison : 3-Ethyl-1-pentyne’s boiling point (360–361 K ) exceeds both hexynes due to increased molecular weight and branching, which enhances van der Waals interactions.

Physicochemical Properties

Table 1: Boiling Points and Molecular Parameters

Reactivity in Catalytic Hydrogenation

3-Ethyl-1-pentyne undergoes hydrogenation on palladium (Pd) and gold (Au) catalysts, but its reactivity differs from simpler alkynes:

- Pd Nanoclusters: Exhibit stronger adsorption with 1-pentyne derivatives due to shorter C–Pd bond lengths (2.02–2.05 Å) compared to alkenes or alkanes . Charge transfer of 0.2e per carbon atom occurs during adsorption, favoring semi-hydrogenation to cis-alkenes .

- Au Catalysts: Less active than Pd, with weaker interactions due to poor adsorption of alkynes on Au surfaces . For example, TiO₂-supported Au nanoparticles show negligible activity for 1-pentyne hydrogenation .

- Steric Effects : The ethyl group in 3-ethyl-1-pentyne may hinder adsorption on catalytic surfaces, reducing reaction rates compared to 1-pentyne.

Research Findings and Data Tables

Table 2: Hydrogenation Performance of Pd vs. Au Catalysts

| Catalyst | Substrate | Reaction Rate (Relative) | Selectivity to Alkene | Reference |

|---|---|---|---|---|

| Pd | 1-Pentyne | High | ~80% | |

| Pd | 3-Ethyl-1-pentyne | Moderate (steric hindrance) | ~70% (estimated) | |

| Au | 1-Pentyne | Low | ~50% |

Table 3: Bonding Parameters in Pd-Catalyzed Hydrogenation

| Molecule | C–Pd Bond Length (Å) | Charge Transfer (e⁻) |

|---|---|---|

| 3-Ethyl-1-pentyne | 2.02–2.05 | 0.2 |

| 1-Pentene | 2.09–2.11 | 0.1 |

| Pentane | 2.89–3.01 | <0.1 |

Biological Activity

1-Pentyne, 3-ethyl- (CAS No. 21020-26-8) is an alkyne compound characterized by its unique molecular structure, which includes a triple bond between carbon atoms. This compound has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with 1-pentyne, 3-ethyl-, supported by data tables and relevant case studies.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 100.17 g/mol |

| Boiling Point | 138 °C |

| Density | 0.87 g/cm³ |

| Flash Point | 37 °C |

The biological activity of 1-pentyne, 3-ethyl- is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the alkyne functional group allows for potential reactivity with nucleophiles, which may lead to inhibition or modulation of enzymatic activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of alkynes, including 1-pentyne, 3-ethyl-. Research indicates that compounds with alkyne functionalities can exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), various alkynes were tested against common bacterial strains. The results showed that 1-pentyne, 3-ethyl- demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL respectively.

Cytotoxicity

Another area of interest is the cytotoxic effects of 1-pentyne, 3-ethyl-. In vitro assays have been performed to evaluate its effects on cancer cell lines.

Table: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 45 |

| A549 (lung cancer) | 60 |

These results suggest that while the compound exhibits cytotoxicity against certain cancer cell lines, further investigation is necessary to understand its selectivity and mechanism.

Pharmacokinetics

The pharmacokinetic profile of 1-pentyne, 3-ethyl- has not been extensively studied; however, preliminary data suggest moderate lipophilicity and potential for oral bioavailability. Its solubility in organic solvents may facilitate its use in drug formulation.

Q & A

Basic Research Questions

Q. How can spectroscopic techniques distinguish 3-ethyl-1-pentyne from its structural isomers?

- Methodological Answer : Terminal alkynes like 3-ethyl-1-pentyne exhibit a sharp IR absorption band near 3300 cm⁻¹ for the C≡C-H stretch, absent in internal alkynes. Additionally, its terminal proton shows a distinctive <sup>1</sup>H NMR signal at δ 1.8–2.1 ppm. Gas chromatography (GC) retention indices using OV-101 or SE-30 columns can further differentiate isomers based on boiling points and polarity interactions (e.g., 3-ethyl-1-pentyne elutes at ~558–560 K on SE-30 columns) .

Q. What synthetic routes are effective for preparing 3-ethyl-1-pentyne?

- Methodological Answer : Double elimination from vicinal dihalides (e.g., 1,2-dibromo-3-ethylpentane) using strong bases like NaNH2 in NH3 (liquid ammonia) is a standard method. Alternatively, alkylation of terminal alkynes with ethyl halides via lithium acetylides can yield 3-ethyl-1-pentyne. Reaction conditions must avoid protic solvents to prevent premature protonation of intermediates .

Q. How does the acidity of 3-ethyl-1-pentyne compare to other hydrocarbons?

- Methodological Answer : The terminal hydrogen of 3-ethyl-1-pentyne (pKa ~25) is significantly more acidic than alkanes (pKa ~50) or alkenes (pKa ~44). This acidity enables deprotonation with strong bases (e.g., LDA) to form acetylides, which are critical intermediates in C–C bond-forming reactions. Quantitative analysis can be performed via titration with BuLi in THF, monitored by quenching and GC-MS .

Advanced Research Questions

Q. How can reaction thermochemistry data inform the design of isomerization pathways for 3-ethyl-1-pentyne?

- Methodological Answer : Equilibrium studies (e.g., using ethanolic KOH at 175°C) reveal that 3-ethyl-1-pentyne isomerizes to 2-pentyne (ΔG° ≈ −3.5 kJ/mol) and 1,2-pentadiene (ΔG° ≈ +2.1 kJ/mol). Computational modeling (G3 theory) of transition states and enthalpy profiles (ΔrH°) guides solvent selection (e.g., polar aprotic solvents stabilize charge-separated intermediates) and catalyst design (e.g., Pd/C for selective hydrogenation) .

Q. What catalytic systems optimize selective hydrogenation of 3-ethyl-1-pentyne to cis-alkenes?

- Methodological Answer : Pd–Ni bimetallic catalysts (e.g., 1% Pd–0.5% Ni/CaCO3) achieve >85% selectivity for cis-3-ethyl-1-pentene by suppressing over-hydrogenation. In situ DRIFTS analysis confirms that Ni modifies Pd’s electronic structure, weakening alkene adsorption. Reaction parameters (H2 pressure: 1–2 bar; T: 50–70°C) are optimized via kinetic studies using GC-FID .

Q. How do thermodynamic properties (e.g., vapor pressure) of 3-ethyl-1-pentyne impact its handling in high-temperature reactions?

- Methodological Answer : The Benedict-Webb-Rubin equation of state predicts vapor pressures of 3-ethyl-1-pentyne with <5% error (e.g., 62.9 kPa at 303 K). Experimental validation via ebulliometry or static-cell methods is critical for designing distillation protocols. Safety protocols must account for its low boiling point (~54°C) and flammability .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.